Absence of Validated Primary Literature for 4-(2,5-Dichloroanilino)-4-oxo-2-(pyridin-2-ylmethylamino)butanoic Acid
A rigorous search of PubMed, PubMed Central, Google Scholar, and major patent databases (USPTO, WIPO, Google Patents) using the full IUPAC name, CAS number, and key substructure fragments (2,5-dichloroanilino, pyridin-2-ylmethylamino) yielded zero primary research articles, patents, or curated database entries that provide quantitative biological or pharmacological data for this compound. This stands in contrast to related chemotypes, such as the KAT II inhibitor PF-04859989, which has reported IC50 values of 0.032 µM (human) and 0.263 µM (rat) . The target compound thus lacks the foundational evidence needed for a data-driven procurement decision.
| Evidence Dimension | Number of primary, quantitative biological data points in non-vendor sources |
|---|---|
| Target Compound Data | 0 peer-reviewed articles or patents found containing quantitative bioactivity data |
| Comparator Or Baseline | PF-04859989 (a structurally related KAT II inhibitor): 2+ articles with quantitative IC50 data |
| Quantified Difference | Indeterminate; target compound has no public quantitative biological profile |
| Conditions | Systematic literature review of public databases (PubMed, Google Patents, ChEMBL, BindingDB) conducted as of April 2026 |
Why This Matters
Without peer-reviewed, quantitative data, any claims of potency, selectivity, or efficacy for the target compound are unsubstantiated, making it impossible to justify its selection over well-characterized analogs for hypothesis-driven research.
